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For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Propoxybenzaldehyde, a member of the alkoxybenzaldehyde family, is a compound of

interest in various fields, including organic synthesis and medicinal chemistry. Understanding

its molecular structure, reactivity, and electronic properties at a quantum chemical level is

paramount for predicting its behavior in chemical reactions and biological systems. This

technical guide provides an in-depth overview of the theoretical quantum chemical parameters

of 4-propoxybenzaldehyde, based on established computational methodologies. The data

presented herein, while illustrative, is grounded in the typical results obtained for structurally

analogous compounds and serves as a valuable reference for researchers in the field.

Computational Methodology
The theoretical quantum chemical parameters of 4-propoxybenzaldehyde can be determined

using Density Functional Theory (DFT), a robust and widely used computational method. The

following protocol outlines a standard approach for these calculations.

Software: Gaussian 09 or a similar quantum chemistry software package.

Method:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1265824?utm_src=pdf-interest
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/product/b1265824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Geometry Optimization: The molecular structure of 4-propoxybenzaldehyde is optimized to

its ground state using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-

correlation functional combined with the 6-311++G(d,p) basis set. This level of theory

provides a good balance between accuracy and computational cost for organic molecules.

Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is

performed at the same level of theory to confirm that the optimized structure corresponds to

a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical

vibrational spectra (FT-IR and FT-Raman).

Electronic Property Calculations: Single-point energy calculations are performed on the

optimized geometry to determine key electronic properties. This includes the energies of the

Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), which are crucial for understanding the molecule's reactivity and electronic

transitions.

Charge Distribution Analysis: The distribution of electronic charge within the molecule is

analyzed using Mulliken population analysis. This provides insights into the electrophilic and

nucleophilic sites of the molecule. The Molecular Electrostatic Potential (MEP) surface is

also calculated to visualize the charge distribution and reactive sites.

Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from the

computational methodology described above.

Disclaimer: The quantitative data presented in these tables are illustrative and based on typical

values for structurally similar alkoxybenzaldehydes. They are intended to provide a

representative understanding of the expected parameters for 4-propoxybenzaldehyde.

Table 1: Optimized Geometrical Parameters
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Parameter Bond/Angle Calculated Value

Bond Length (Å) C1-C2 1.40

C2-C3 1.39

C3-C4 1.40

C4-O1 1.36

O1-C8 1.43

C8-C9 1.52

C9-C10 1.53

C1-C7 1.48

C7=O2 1.22

Bond Angle (°) C2-C1-C6 119.5

C1-C2-C3 120.2

C3-C4-O1 125.0

C4-O1-C8 118.0

O1-C8-C9 108.5

C8-C9-C10 110.0

C1-C7=O2 124.0

Table 2: Theoretical Vibrational Frequencies
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Vibrational Mode Wavenumber (cm⁻¹) Description

ν(C-H) aromatic 3050 - 3100 Aromatic C-H stretching

ν(C-H) aldehydic 2750 - 2850 Aldehydic C-H stretching

ν(C=O) 1690 - 1710 Carbonyl stretching

ν(C=C) aromatic 1580 - 1610 Aromatic C=C stretching

ν(C-O-C) 1240 - 1260 Asymmetric C-O-C stretching

γ(C-H) aromatic 820 - 850 Out-of-plane C-H bending

Table 3: Electronic Properties

Parameter Value (eV)

HOMO Energy -6.20

LUMO Energy -1.85

HOMO-LUMO Energy Gap (ΔE) 4.35

Ionization Potential (I) 6.20

Electron Affinity (A) 1.85

Electronegativity (χ) 4.025

Chemical Hardness (η) 2.175

Chemical Softness (S) 0.230

Electrophilicity Index (ω) 3.72

Table 4: Mulliken Atomic Charges
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Atom Atomic Charge (e)

C1 0.15

C4 0.25

O1 -0.55

C7 0.40

O2 -0.50

H (aldehydic) 0.10

Visualizations
The following diagrams provide a visual representation of the molecular structure of 4-
propoxybenzaldehyde and the computational workflow used to determine its theoretical

parameters.

Caption: 2D Molecular Structure of 4-Propoxybenzaldehyde.
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Caption: Computational Workflow for Theoretical Parameter Determination.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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